molecular formula C44H87NO5 B3025710 SM-102 CAS No. 2089251-47-6

SM-102

Cat. No. B3025710
M. Wt: 710.2 g/mol
InChI Key: BGNVBNJYBVCBJH-UHFFFAOYSA-N
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Description

SM-102 is an ionizable amino lipid used in the formulation of the COVID-19 vaccine mRNA-1273, patented by Moderna . It is a colorless oily compound with a molecular weight of 710.2 and a CAS number of 2089251-47-6 . It plays a significant role in the formulation of mRNA-1273 .


Synthesis Analysis

SM-102 can be synthesized through a specific route . The preparation of SM-102 was first described in a patent application to lipid nanoparticles by Moderna in 2017 . The final step is an alkylation reaction in which a secondary amine is combined with a lipid bromo ester .


Molecular Structure Analysis

The IUPAC name of SM-102 is heptadecan-9-yl 8- [2-hydroxyethyl- (6-oxo-6-undecoxyhexyl)amino]octanoate . It has a molecular formula of C44H87NO5 .


Chemical Reactions Analysis

SM-102’s ability to take on a positive charge plays a crucial role after cellular uptake. When SM-102 interacts with the acidic endosome, it becomes protonated and forms cone-shaped ion pairs that drive the transition from a bilayer to an inverted hexagon phase .


Physical And Chemical Properties Analysis

SM-102 is a colorless oily compound with a molecular weight of 710.2 . It is soluble in organic solvents and forms a membrane when suspended in polar solvents .

Scientific Research Applications

Lipid Nanoparticles and Ionic Current Modulation

SM-102 is an amino cationic lipid that is instrumental in the formation of lipid nanoparticles. It is a key component in the ModernaTM COVID-19 vaccine. A study examined the effects of SM-102 on varying types of plasmalemmal ionic currents in different cell types. SM-102 effectively blocked hyperpolarization-activated K+ currents in a concentration-dependent manner. The findings suggest that SM-102's action on ionic currents in endocrine cells could contribute to their functional activities, assuming similar effects occur in vivo (Cho, Chuang, & Wu, 2021).

Epigenetic Reprogramming in Porcine Embryos

MM-102, an H3K4 histone methyltransferase inhibitor, has shown potential in improving porcine somatic cell nuclear transfer (SCNT) embryo development. Its application led to reduced global methylation levels and regulated the expression of genes related to pluripotency and apoptosis. The study indicates that down-regulation of H3K4me3 with MM-102 can improve the efficiency and quality of porcine SCNT embryos, aligning them more closely with in vivo embryos (Zhang et al., 2018).

SM-102 in Neutron Interaction Studies

The interaction of neutrons with Ru-101 and Ru-102 isotopes was investigated using an SM-2 neutron spectrometer. This research is significant for understanding the neutron interaction properties of these isotopes, contributing to the broader field of nuclear physics (Anufriev et al., 1985).

Remote Sensing of Soil Moisture

SM-102 has applications in the field of remote sensing, specifically in measuring soil moisture (SM) from satellites. This is crucial for understanding various environmental processes and managing natural resources. The advances in remote sensing techniques enable better monitoring and management of soil moisture, with implications for agriculture, weather forecasting, and climate studies (Babaeian et al., 2019).

Shape Memory Properties in Space Structures

A study on a cyanate-based shape memory polymer (SMP) exposed to atomic oxygen revealed insights into the adaptability of SMPs in space environments. This is relevant for developing space deployment structures, as SMPs demonstrated excellent shape memory properties even after exposure to atomic oxygen, a common element in space environments (Xie et al., 2021).

Safety And Hazards

The COVID-19 vaccine from Moderna uses SM-102 to deliver the mRNA that carries instructions for how to develop antibodies against the novel coronavirus . It is safe and has been administered more than 121 million times since the Food and Drug Administration granted it an emergency use authorization .

Future Directions

The modularity of SM-102 will pave the way for future RNA medicines for cancer, gene therapy, and RNA engineered cell therapies . Emerging technologies such as self-amplifying mRNA, microfluidic production, and trends toward integrated and distributed manufacturing will shape the future of RNA manufacturing and unlock the potential for an RNA medicine revolution .

properties

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(6-oxo-6-undecoxyhexyl)amino]octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-24-32-41-49-43(47)35-29-25-31-38-45(39-40-46)37-30-23-19-22-28-36-44(48)50-42(33-26-20-14-11-8-5-2)34-27-21-15-12-9-6-3/h42,46H,4-41H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNVBNJYBVCBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H87NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336730
Record name SM-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate

CAS RN

2089251-47-6
Record name SM-102
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2089251476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SM-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SM-102
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7OBQ65G2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,230
Citations
HY Cho, TH Chuang, SN Wu - Biomedicines, 2021 - mdpi.com
… In this study, we investigate the effects of SM-102 on ionic currents either in two types of … SM-102 on the amplitude and hysteresis of the erg-mediated K + current (I K(erg) ). The SM-102 …
Number of citations: 12 www.mdpi.com
M Kim, M Jeong, G Lee, Y Lee, J Park… - Bioengineering & …, 2023 - Wiley Online Library
… pH 5.5 to determine the lipid fusion ability of 244cis LNP and SM-102 LNP. Our results showed that the 244cis LNP outperformed the SM-102 LNP by exhibiting up to 30% of lipid fusion. …
Number of citations: 2 aiche.onlinelibrary.wiley.com
K Chen, N Fan, H Huang, X Jiang, S Qin… - Advanced functional …, 2022 - Wiley Online Library
… much higher mRNA translation efficiency than the approved SM-102-LNPs. To test the … -specific IgG titers and neutralizing antibody titers than SM-102-based DS mRNA vaccine. Besides…
Number of citations: 28 onlinelibrary.wiley.com
F Ferraresso, AW Strilchuk, LJ Juang… - Molecular …, 2022 - ACS Publications
… (3) ALC-0315 and SM-102 were designed for mRNA delivery… compared to ALC-0315 and SM-102; therefore, differences in … Due to the structural similarity to ALC-0315, SM-102 was not …
Number of citations: 15 pubs.acs.org
A Snow, L Lin, SA Hunsucker, Y Wang, R Liu… - Blood, 2022 - ashpublications.org
… Based on poor transfection rates with SS-OP, we used MC3 and SM-102 LNP formulations to … SM-102 LNPs for cytotoxic killing as they demonstrated the highest IFN-g release. SM-102 …
Number of citations: 1 ashpublications.org
W Zhang, A Pfeifle, C Lansdell, G Frahm, J Cecillon… - Vaccines, 2023 - mdpi.com
… formulated with either SM-102 or ALC-0315 lipids were the most potent (all p-values < 0.01) and immunogenic (all p-values < 0.05), while DNA-LNPs formulated with SM-102 or ALC-…
Number of citations: 6 www.mdpi.com
GS Naidu, SB Yong, S Ramishetti… - Advanced …, 2023 - Wiley Online Library
… delivery to the lung compared to SM-102 LNP (Figure 6a). … , Lipid 23) is comparable with SM102 LNP but shows a higher … [23] Lipid 16, Lipid 23, and SM-102 LNPs were systemically …
Number of citations: 3 onlinelibrary.wiley.com
W Wang, S Feng, Z Ye, H Gao, J Lin… - Acta Pharmaceutica Sinica …, 2022 - Elsevier
… The animal experimental results showed that LNP using DLin-MC3-DMA (MC3) as ionizable lipid with an N/P ratio at 6:1 induced higher efficiency in mice than LNP with SM-102, which …
Number of citations: 35 www.sciencedirect.com
K Lam, A Leung, A Martin, M Wood… - Advanced …, 2023 - Wiley Online Library
… administration of Lipid-10 LNP elicited comparable or better antibody titers to the SM-102 … We speculate this could be due to SM-102‟s higher pKa, or pharmacokinetic …
Number of citations: 5 onlinelibrary.wiley.com
O Escalona-Rayo, Y Zeng, RA Knol, TJF Kock… - Biomedicine & …, 2023 - Elsevier
… cells with comparable efficiency; however, SM-102-based LNPs were superior in inducing … In contrast, in vivo studies revealed that LNPs containing ALC-0315 and SM-102 yielded …
Number of citations: 1 www.sciencedirect.com

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